molecular formula C13H19NO2 B1663128 (R)-3-(4-propylmorpholin-2-yl)phenol CAS No. 710654-74-3

(R)-3-(4-propylmorpholin-2-yl)phenol

Cat. No. B1663128
M. Wt: 221.29 g/mol
InChI Key: WYEGTIGJSHGEID-ZDUSSCGKSA-N
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Description

(R)-3-(4-propylmorpholin-2-yl)phenol, also known as propyl-morpholinyl-phenol (PMP), is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a chiral molecule that has shown promising results in various scientific research studies.

Scientific Research Applications

Pharmacokinetics and Intranasal Delivery

  • Pharmacokinetics and Intranasal Bioavailability : (R)-3-(4-propylmorpholin-2-yl) phenol (PF-219061) has been identified as a potent, selective agonist of the dopamine 3 receptor, used in the treatment of female sexual dysfunction. Notably, its pharmacokinetics, including low oral bioavailability and improved intranasal bioavailability, have been extensively studied. This compound exhibits liver blood flow clearance in both rats and dogs, with oral bioavailability being 0.7% in dogs and less than 5% in rats. Intranasal dosing was explored as a method to enhance bioavailability. Preclinical studies showed intranasal bioavailabilities of 16–38% in rats and 54–61% in dogs with rapid absorption. These findings highlight the potential utility of intranasal dosing for PF-219061, offering high exposure by circumventing first-pass effects (Attkins et al., 2009).

Synthesis and Structural Analysis

  • Synthesis and Pharmacokinetics of Prodrugs : Azomethine derivatives of (R)-alpha-methylhistamine, a histamine H3 receptor agonist, were synthesized as lipophilic prodrugs to improve the bioavailability of the hydrophilic drug, particularly its entry into the brain. The molecular conformations of these derivatives were determined by X-ray structure analysis, which confirmed the presence of an intramolecular hydrogen bond crucial for the stability of these azomethines. Additionally, the pharmacokinetic parameters of these prodrugs were investigated both in vitro and in vivo, revealing potential for central nervous system delivery (Krause et al., 1995).

Spectroscopic and Molecular Studies

  • Spectroscopic Analysis and Molecular Docking : Research involving the molecular structure and spectroscopic data of related phenolic compounds, including 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, has been conducted. The studies included Density Functional Theory (DFT) calculations, vibrational spectra analysis, and molecular docking results. These provide insights into the interactions, electronic properties, and potential biological effects of such compounds (Viji et al., 2020).

Interaction with Graphene and Nanocomposites

  • Interaction with Reduced Graphene Oxide : Studies have explored the interaction of phenolic compounds, like (R)-3-(4-propylmorpholin-2-yl)phenol, with reduced graphene oxide (rGO). The research examined batch sorption, spectroscopic analysis, and theoretical calculations to understand the π-π interactions and hydrogen bonds between phenols and graphene-based materials. These findings are crucial for elucidating interaction mechanisms and for the simultaneous removal of organic pollutants from wastewater (Yu et al., 2017).

Colorimetric Detection and Environmental Impact

  • Colorimetric Detection and Degradation of Phenol : The development of graphene-based magnetic metal-organic framework (MOF) composites has been reported for the colorimetric detection and degradation of phenol. These composites exhibit mimic enzyme properties and Fenton-like catalytic activity, making them suitable for real-time water quality monitoring and wastewater treatment (Wang et al., 2019).

properties

IUPAC Name

3-[(2R)-4-propylmorpholin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-6-14-7-8-16-13(10-14)11-4-3-5-12(15)9-11/h3-5,9,13,15H,2,6-8,10H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEGTIGJSHGEID-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOC(C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCO[C@@H](C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430791
Record name 3-[(2R)-4-propylmorpholin-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(4-propylmorpholin-2-yl)phenol

CAS RN

547770-05-8
Record name PF-219061
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547770058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2R)-4-propylmorpholin-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-219061
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK5ZP8L5S2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NJ Attkins, AC Heatherington, J Phipps, H Verrier… - Xenobiotica, 2009 - Taylor & Francis
(R)-3-(4-propylmorpholin-2-yl) phenol (PF-219061) is a potent, selective agonist of the dopamine 3 receptor for the treatment of female sexual dysfunction. In vivo, PF-219061 exhibits …
Number of citations: 3 www.tandfonline.com
J Blagg, CMN Allerton, DVJ Batchelor… - Bioorganic & medicinal …, 2007 - Elsevier
This paper reports the synthesis and biological activity of a novel series of aryl-morpholine dopamine receptor agonists. Several compounds show high levels of functional selectivity for …
Number of citations: 21 www.sciencedirect.com
JD Brioni, RB Moreland - Drug Discovery Today: Therapeutic Strategies, 2006 - Elsevier
Penile erection is a spinal reflex controlled by supraspinal centers in the central nervous system, in part, from the hypothalamus. Centrally mediated therapies for treatment of male …
Number of citations: 7 www.sciencedirect.com

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